molecular formula C22H25N3O2 B11449706 2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide

2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11449706
M. Wt: 363.5 g/mol
InChI Key: OIAUCAQMWHRNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a complex organic compound with a unique structure that includes a benzodiazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves multiple steps. One common method is the reaction of a benzodiazole derivative with a propanamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and propanamide analogs, such as:

Uniqueness

What sets 2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide apart is its unique combination of a benzodiazole ring and a propanamide group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(1-phenacylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C22H25N3O2/c1-22(2,3)21(27)23-14-13-20-24-17-11-7-8-12-18(17)25(20)15-19(26)16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,23,27)

InChI Key

OIAUCAQMWHRNSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.